Einecs 226-004-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylhexyl Methoxycinnamate involves the esterification of 4-methoxycinnamic acid with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of Ethylhexyl Methoxycinnamate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethylhexyl Methoxycinnamate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it back to its alcohol and acid components.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Oxidation typically yields carboxylic acids and aldehydes.

Reduction: Reduction produces 4-methoxycinnamic acid and 2-ethylhexanol.

Substitution: Substitution reactions result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Ethylhexyl Methoxycinnamate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and photochemical reactions.

Biology: Investigated for its effects on cellular processes and potential cytotoxicity.

Medicine: Explored for its protective effects against UV radiation and its role in preventing skin cancer.

Mechanism of Action

Ethylhexyl Methoxycinnamate exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage. The molecular targets include the epidermal cells, where it helps to prevent DNA damage and subsequent skin aging or carcinogenesis.

Comparison with Similar Compounds

Similar Compounds

Octocrylene: Another UV filter used in sunscreens, known for its stability and ability to absorb both UVA and UVB radiation.

Avobenzone: A UVA filter that is often used in combination with Ethylhexyl Methoxycinnamate for broad-spectrum protection.

Homosalate: A UVB filter that is less stable than Ethylhexyl Methoxycinnamate but still widely used in sunscreens.

Uniqueness

Ethylhexyl Methoxycinnamate is unique due to its high UVB absorption efficiency, stability under sunlight, and compatibility with other sunscreen ingredients. Its ability to be easily incorporated into various formulations makes it a preferred choice in the cosmetic industry .

Biological Activity

Overview of Sodium Azide (Einecs 226-004-4)

Sodium azide (NaN₃) is a white crystalline solid that is primarily used as a preservative in laboratories and as a propellant in airbags. It is known for its potent toxicity and ability to inhibit cellular respiration by blocking cytochrome c oxidase in the mitochondrial electron transport chain.

- Molecular Formula : NaN₃

- Molecular Weight : 65.01 g/mol

- CAS Number : 26628-22-8

Sodium azide exhibits its biological effects primarily through the inhibition of cytochrome c oxidase, an essential enzyme in the mitochondrial respiratory chain. This action leads to:

- Reduced ATP Production : By inhibiting aerobic respiration, sodium azide decreases ATP synthesis, which is critical for cellular functions.

- Induction of Apoptosis : The disruption of energy metabolism can trigger apoptotic pathways in various cell types.

Toxicological Effects

Sodium azide is highly toxic, and exposure can lead to:

- Acute Toxicity : Symptoms include headache, dizziness, nausea, and potentially fatal respiratory failure.

- Chronic Effects : Long-term exposure may result in neurological damage and reproductive toxicity.

Table 1: Toxicological Profile of Sodium Azide

| Effect | Description |

|---|---|

| Acute Toxicity | Headache, dizziness, nausea, respiratory failure |

| Chronic Toxicity | Neurological damage, reproductive toxicity |

| LD50 | 27 mg/kg (oral in rats) |

| Carcinogenicity | Not classified as a carcinogen |

In Vitro Studies

- Cell Viability Assays : Research has shown that sodium azide significantly reduces cell viability in various cancer cell lines. For example, a study demonstrated that exposure to sodium azide at concentrations of 1 mM resulted in over 50% cell death in human lung cancer cells after 24 hours.

- Neurotoxicity Assessment : A study on neuronal cells indicated that sodium azide exposure led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and cell death.

In Vivo Studies

- Animal Models : In rodent models, sodium azide administration resulted in significant neurobehavioral deficits and increased mortality rates. The observed LD50 was approximately 27 mg/kg when administered orally.

- Reproductive Toxicity : A study examining the effects of sodium azide on pregnant rats revealed teratogenic effects, including skeletal malformations in offspring when exposed during gestation.

Regulatory Status

Sodium azide is regulated under various safety guidelines due to its hazardous nature. According to the European Chemicals Agency (ECHA), it does not meet the criteria for endocrine disruptors but is classified as hazardous for the environment and health due to its acute toxicity profile .

Properties

CAS No. |

5206-52-0 |

|---|---|

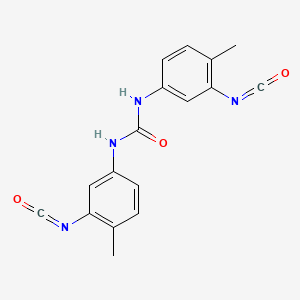

Molecular Formula |

C17H14N4O3 |

Molecular Weight |

322.32 g/mol |

IUPAC Name |

1,3-bis(3-isocyanato-4-methylphenyl)urea |

InChI |

InChI=1S/C17H14N4O3/c1-11-3-5-13(7-15(11)18-9-22)20-17(24)21-14-6-4-12(2)16(8-14)19-10-23/h3-8H,1-2H3,(H2,20,21,24) |

InChI Key |

VZWWZEJXAIOUFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)N=C=O)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.